molecular formula C26H30N4O7 B608384 KRP-109 CAS No. 1275996-50-3

KRP-109

Cat. No.: B608384
CAS No.: 1275996-50-3
M. Wt: 510.54
InChI Key: YLFBWXUNSRKFNI-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRP-109 is a small-molecule neutrophil elastase (NE) inhibitor developed for treating inflammatory lung diseases, particularly cystic fibrosis (CF) and severe bacterial pneumonia. NE, a serine protease released by neutrophils, contributes to tissue damage and mucus degradation in chronic inflammation. This compound inhibits NE activity, aiming to restore the protease/antiprotease balance and mitigate lung injury .

Preclinical studies demonstrate its efficacy in murine models. For example, in CF, this compound reduced mucin degradation, addressing the pathological mucus accumulation characteristic of CF airways . In a severe pneumococcal pneumonia model, this compound (30–50 mg/kg, administered intraperitoneally every 8 hours) improved survival rates (70–80% vs. 20% in controls) and reduced lung inflammation without altering bacterial clearance .

This compound’s physicochemical properties include a molecular weight of 510.21 g/mol (CAS 1275996-50-3) and stability in solid form at -20°C or 4°C. For in vivo use, it requires formulation in solvents like DMSO, PEG300, or corn oil to enhance solubility .

Properties

CAS No.

1275996-50-3

Molecular Formula

C26H30N4O7

Molecular Weight

510.54

IUPAC Name

2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1,3]oxazin-4-one Maleate

InChI

InChI=1S/C22H26N4O3.C4H4O4/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3;5-3(6)1-2-4(7)8/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YLFBWXUNSRKFNI-BTJKTKAUSA-N

SMILES

O=C1C2=C(CC)C=C(OC)C=C2N=C(C3=CC=CN=C3N4CC(N(C)C)CC4)O1.O=C(O)/C=C\C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRP-109;  KRP 109;  KRP109; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare KRP-109 with other NE inhibitors in development or clinical use:

Compound Mechanism Key Findings Clinical Status
This compound Competitive NE inhibition - Improved survival in murine pneumonia (70–80% vs. 20% control)
- Reduced CF mucin degradation
- No impact on bacterial clearance
Preclinical
POL6014 Reversible NE inhibition - Phase I: Reduced NE activity in CF sputum without impairing neutrophil function
- Inhaled formulation enhances lung targeting
Phase II (NCT03615027)
AZD9668 Oral NE inhibitor - Phase II: Well-tolerated but no improvement in lung function or symptoms in CF
- Reduced urinary desmosine (elastin degradation biomarker)
Discontinued
Sivelestat Synthetic NE inhibitor - Approved in Japan for acute lung injury
- Reduced mortality in murine pneumonia and human retrospective studies
Marketed (Japan)
Dociparstat Heparin derivative, NE inhibitor - Phase II: Anti-leukemic activity in AML
- Dual action: NE inhibition + anti-coagulation
Phase II (NCT02873338)

Key Comparative Insights:

Efficacy in Infection Models :

  • This compound and sivelestat both improved survival in murine pneumonia models, but sivelestat additionally reduced bacterial dissemination . This compound’s lack of bactericidal effects suggests it may require combination therapies for severe infections .
  • In contrast, POL6014 reduced NE activity in CF sputum by >50% at 10 mg doses, demonstrating potent target engagement .

Clinical Translation Challenges: AZD9668 failed to meet endpoints in CF trials despite reducing elastin degradation biomarkers, highlighting the complexity of linking biochemical efficacy to clinical outcomes .

Mechanistic Differentiation: Dociparstat’s dual mechanism (NE inhibition + anticoagulation) positions it uniquely for conditions like acute myeloid leukemia (AML), whereas this compound’s specificity may limit off-target risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KRP-109
Reactant of Route 2
KRP-109

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.